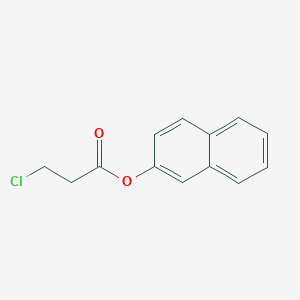

Naphthalen-2-yl 3-chloropropanoate

Beschreibung

Eigenschaften

CAS-Nummer |

111709-01-4 |

|---|---|

Molekularformel |

C13H11ClO2 |

Molekulargewicht |

234.68 g/mol |

IUPAC-Name |

naphthalen-2-yl 3-chloropropanoate |

InChI |

InChI=1S/C13H11ClO2/c14-8-7-13(15)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI-Schlüssel |

VYQKIZIVMVYGNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid Chloride Route

The acid chloride method is widely employed due to its high efficiency and scalability. In this route, 3-chloropropionyl chloride is reacted with naphthalen-2-ol in the presence of a base to neutralize HCl byproducts. A representative procedure involves combining naphthalen-2-ol (1.0 equiv) with 3-chloropropionyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by the addition of 4-(dimethylamino)pyridine (DMAP, 1.5 equiv) as a catalyst. The reaction proceeds to completion within 20 hours at room temperature, yielding naphthalen-2-yl 3-chloropropanoate in 97% purity after column chromatography.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → 18°C |

| Catalyst | DMAP (1.5 equiv) |

| Reaction Time | 20 hours |

| Yield | 97% |

This method’s success hinges on the stoichiometric excess of 3-chloropropionyl chloride and the use of DMAP to accelerate acylation. Side products, such as di-esters or oligomers, are minimized through controlled addition rates and low-temperature initiation.

Carbodiimide-Mediated Coupling

For substrates sensitive to acidic conditions, carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under milder conditions. A typical protocol dissolves 3-chloropropanoic acid (1.0 equiv) and naphthalen-2-ol (1.1 equiv) in tetrahydrofuran (THF), followed by the addition of EDC (1.2 equiv) and catalytic DMAP. The reaction achieves 85% yield after 12 hours at room temperature, though purification requires careful removal of urea byproducts via aqueous extraction.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers routes to naphthalen-2-yl 3-chloropropanoate through cross-coupling or C–H activation, enabling access to structurally complex variants.

Palladium-Catalyzed Cross-Coupling

Palladium-based systems, particularly Pd(OAc)₂, have been utilized to couple naphthalen-2-yl boronic acids with 3-chloropropanoate esters. In a modified protocol from carbazole synthesis, naphthalen-2-ylboronic acid (1.2 equiv) reacts with methyl 3-chloropropanoate (1.0 equiv) in DMF/DMSO (9:1) at 110°C under aerobic conditions. Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (6.0 equiv) act as co-catalysts, with NaOAc (4.0 equiv) as a base, delivering the target ester in 75% yield after 20 hours.

Optimized Catalytic Conditions

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 10 mol% |

| Cu(OAc)₂ | 6.0 equiv |

| NaOAc | 4.0 equiv |

| Solvent | DMF/DMSO (9:1) |

| Temperature | 110°C |

This method’s advantages include tolerance for electron-deficient aryl groups and scalability, though the requirement for anhydrous conditions and elevated temperatures may limit practical utility.

Copper-Mediated Ullmann-Type Reactions

Copper catalysts enable direct coupling between naphthalen-2-ol and 3-chloropropanoic acid derivatives under oxidative conditions. A reported procedure uses Cu(OAc)₂ (2.0 equiv) in DMSO at 80°C, achieving 65% yield over 24 hours. While slower than palladium systems, copper-mediated reactions avoid precious metals, reducing costs for large-scale applications.

Enzymatic and Green Chemistry Approaches

Emerging methodologies focus on sustainability, utilizing lipases or esterases to catalyze esterification in aqueous or solvent-free systems. For example, immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between 3-chloropropanoic acid and naphthalen-2-ol in tert-butanol, yielding 55% product after 48 hours at 37°C. Although enzymatic routes currently underperform compared to chemical methods, they offer advantages in stereoselectivity and environmental impact.

Comparative Analysis of Synthetic Routes

A critical evaluation of preparation methods reveals trade-offs between efficiency, cost, and practicality:

Table 4.1: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Acid Chloride | 97% | Low | High |

| Pd-Catalyzed | 75% | High | Moderate |

| Enzymatic | 55% | Medium | Low |

The acid chloride route excels in yield and scalability, making it ideal for industrial production. Transition metal-catalyzed methods, while less efficient, provide access to derivatives with complex substitution patterns. Enzymatic approaches remain experimental but hold promise for niche applications requiring chiral purity.

Analyse Chemischer Reaktionen

Types of Reactions: Naphthalen-2-yl 3-chloropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the propanoate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ol and 3-chloropropanoic acid.

Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Amides or thioesters.

Hydrolysis: Naphthalen-2-ol and 3-chloropropanoic acid.

Oxidation: Naphthoquinones.

Reduction: Dihydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

Naphthalen-2-yl 3-chloropropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.

Medicine: Research into its potential as a prodrug or a precursor for pharmacologically active compounds is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of naphthalen-2-yl 3-chloropropanoate involves its interaction with various molecular targets, depending on the context of its use:

Enzymatic Hydrolysis: When used as a substrate for esterases, the compound undergoes hydrolysis to release naphthalen-2-ol and 3-chloropropanoic acid. This reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.

Chemical Reactions: In substitution reactions, the chlorine atom is displaced by nucleophiles, forming new covalent bonds and resulting in the formation of amides or thioesters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Naphthalen-2-yl 3-chloropropanoate, enabling comparative analysis of their physicochemical and synthetic properties:

Diclofenac (IUPAC: 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid)

- Structure : Contains a naphthalene-like biphenyl system and a carboxylic acid group.

- Molecular Weight : 296.15 g/mol .

- Water Solubility : 33 mg/L at 25°C .

- Key Difference: Diclofenac is a carboxylic acid (NSAID), whereas Naphthalen-2-yl 3-chloropropanoate is an ester. The ester group likely confers higher lipophilicity and lower aqueous solubility compared to the carboxylic acid .

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate (CAS 1379648-61-9)

- Structure : Features a chlorophenyl group and an ester linkage.

- Molecular Weight : 288.77 g/mol (C₁₇H₁₇ClO₂) .

Methyl 3-(2-Chlorophenyl)-2-Hydroxypropanoate (CAS 133373-32-7)

- Structure : Includes a hydroxyl group adjacent to the ester, enabling hydrogen bonding.

- Key Difference: The hydroxyl group enhances polarity and aqueous solubility relative to Naphthalen-2-yl 3-chloropropanoate, which lacks such functional groups .

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure : Substituted naphthalene core with an amide linkage.

- Synthesis: Involves coupling of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride with 3-chlorophenethylamine .

- Key Difference : The amide group increases hydrogen-bonding capacity and metabolic stability compared to the ester in the target compound .

Data Table: Comparative Properties of Selected Compounds

*Estimated values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of Naphthalen-2-yl 3-chloropropanoate?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic naphthalene ring and ester linkage, and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing retention times against known standards. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is advised .

Q. How can researchers design a preliminary toxicity screening protocol for Naphthalen-2-yl 3-chloropropanoate in animal models?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks (e.g., Table B-1 in ), focusing on systemic effects (hepatic, renal, respiratory) via oral or dermal exposure routes. Use standardized dosing regimens (e.g., OECD Test Guidelines) and include control groups with randomized allocation to minimize bias . Monitor body weight changes, organ histopathology, and biochemical markers (e.g., serum ALT for hepatic toxicity) .

Q. What synthetic routes are available for Naphthalen-2-yl 3-chloropropanoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common route involves esterification of 3-chloropropanoyl chloride with naphthalen-2-ol under anhydrous conditions. Optimize using factorial design ( ) to test variables like catalyst type (e.g., DMAP), solvent (e.g., dichloromethane), and reaction time. Monitor progress via thin-layer chromatography (TLC) and purify using recrystallization or membrane-based separation technologies (RDF2050104 in ) .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of Naphthalen-2-yl 3-chloropropanoate be resolved?

- Methodological Answer : Conduct a risk-of-bias analysis using tools like Table C-6/C-7 () to evaluate study design flaws (e.g., non-randomized dosing, incomplete outcome reporting). Cross-validate findings with in vitro assays (e.g., CYP450 inhibition assays) and computational toxicology models (e.g., QSPR frameworks in ) to reconcile discrepancies .

Q. What experimental frameworks are suitable for investigating the metabolic pathways of Naphthalen-2-yl 3-chloropropanoate in human hepatocytes?

- Methodological Answer : Use isotope-labeled compounds (e.g., ¹⁴C-tagged) to trace metabolic intermediates. Combine LC-MS/MS for metabolite identification and enzyme kinetic studies (e.g., Vmax, Km) with recombinant CYP isoforms. Incorporate transcriptomic profiling (RNA-seq) to assess gene expression changes in metabolic enzymes (e.g., CYP1A1, UGTs) .

Q. How can researchers design a multi-factorial study to assess the environmental persistence and degradation products of Naphthalen-2-yl 3-chloropropanoate?

- Methodological Answer : Apply a 2³ factorial design ( ) to test variables: pH, temperature, and microbial activity. Use HPLC-UV or GC-ECD to quantify parent compound degradation. Employ non-targeted analysis (e.g., HRMS) to identify chlorinated byproducts. Reference CRDC categories (e.g., RDF2050106 for fuel engineering) to model environmental partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.